molecular formula C14H13FO4S B2936963 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate CAS No. 2305497-01-0

4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate

Cat. No. B2936963
CAS RN: 2305497-01-0
M. Wt: 296.31
InChI Key: MSPXGXVMAAOWQY-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C14H13FO4S and a molecular weight of 296.31. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Proton Exchange Membranes

"4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate" is utilized in the development of proton exchange membranes (PEMs) for fuel cells. For instance, Kim, Robertson, and Guiver (2008) synthesized new sulfonated poly(arylene ether sulfone) copolymers utilizing sulfonated 4-fluorobenzophenone. These copolymers exhibited high proton conductivity and promising properties for fuel cell applications (Kim, Robertson, & Guiver, 2008). Similarly, Wang et al. (2012) prepared copoly(arylene ether sulfone)s with high proton conductivities and low methanol permeabilities, indicating potential for use in direct methanol fuel cells (Wang et al., 2012).

Chemical Synthesis and Reactions

The compound plays a role in various chemical reactions and syntheses. Uno, Sakamoto, and Suzuki (1992) explored the nucleophilic desulfinylation reactions involving 4-fluorophenyl sulfones, demonstrating the influence of β-substituents on product distribution (Uno, Sakamoto, & Suzuki, 1992). Knauf and Rothstein (1971) discussed the effects of amino and sulfhydryl reactive reagents on ion permeability in human red blood cells, where compounds similar to 4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate were used (Knauf & Rothstein, 1971).

Antimicrobial Studies

The compound has been studied for its potential antimicrobial properties. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showing significant antimicrobial activity (Janakiramudu et al., 2017).

Fuel Cell Applications

Li et al. (2009) synthesized a novel sulfonated poly(ether ether ketone) with pendant carboxyl groups for direct methanol fuel cell applications. This research highlights the use of similar compounds in creating materials with high selectivity and efficiency for fuel cell systems (Li et al., 2009).

Drug-Tubulin Interactions

In the field of medicinal chemistry, Banerjee et al. (2005) investigated sulfonamide drugs binding to the colchicine site of tubulin, which is crucial for understanding drug-tubulin interactions in cancer therapies (Banerjee et al., 2005).

Membrane Chemistry

The compound has applications in membrane chemistry, as illustrated by Robello, Ulman, and Urankar (1993) who synthesized poly(p-phenylene sulfone) with high thermal stability and crystallinity, indicating potential for robust materials (Robello, Ulman, & Urankar, 1993).

Safety and Hazards

While specific safety and hazard information for this compound is not available from the search results, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

(4-fluorophenyl) 4-methoxy-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO4S/c1-10-9-13(7-8-14(10)18-2)20(16,17)19-12-5-3-11(15)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPXGXVMAAOWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 4-methoxy-3-methylbenzene-1-sulfonate

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